
lividomycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lividomycin A is a broad-spectrum aminoglycoside antibiotic. It is effective against a wide range of gram-positive and gram-negative bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis, and Pseudomonas aeruginosa .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lividomycin A is typically synthesized through a series of glycosylation reactions involving the attachment of various sugar moieties to a central aminocyclitol core. The synthetic route involves the use of protected intermediates to ensure selective glycosylation at specific positions .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using the bacterium Streptomyces lividus. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic .
Analyse Chemischer Reaktionen
Biosynthetic Reactions
Lividomycin A is biosynthesized through a multi-step enzymatic pathway in Streptomyces lividus. Key reactions include:
a. Glycosylation
- Mannosylation at C-5′′′ : this compound is derived from lividomycin B via α-D-mannosylation at the C-5′′′ position of the diamino-L-idopyranosyl moiety. This reaction is catalyzed by a glycosyltransferase outside the primary biosynthetic gene cluster .
- Substrate : Lividomycin B (precursor) + UDP-α-D-mannose.
- Enzyme : Putative glycosyltransferase (not yet fully characterized) .
b. Deoxygenation at C-3′
- Radical SAM-mediated deoxygenation : The hydroxy group at C-3′ of the paromamine moiety is removed by radical SAM enzymes LivW and LivY, which are conserved in both lividomycin and apramycin pathways .
- Mechanism : Abstraction of H4′ by a 5′-deoxyadenosyl radical initiates dehydration, forming a double bond that is subsequently reduced .
Enzymatic Modifications
This compound undergoes phosphorylation, a common resistance mechanism in bacteria:
a. Phosphotransferase Activity
- Enzymes : Aminoglycoside phosphotransferases (APHs), such as APH(2″)-Ia and APH(2″)-Ib, phosphorylate specific hydroxyl groups, reducing antibacterial efficacy .
- Reaction : Lividomycin A+ATPAPHLividomycin A 5 phosphate+ADP
- Impact : Phosphorylation decreases binding affinity to bacterial ribosomes.
Enzyme | Substrate Specificity | Fold Resistance Increase | Reference |
---|---|---|---|
APH(2″)-Ia | This compound | 2-fold | |
APH(2″)-Ib | This compound | 2-fold |
Biochemical Interactions
This compound interacts with RNA and proteins through specific binding:
a. RNA Binding
- Target : HIV-1 RNA dimerization initiation site (DIS).
- Affinity : Sub-micromolar binding (Kd = 32 nM), stronger than neomycin (Kd = 34 nM) or paromomycin (Kd = 1.3 µM) .
- Effect : Stabilizes DIS loop-loop interactions (ΔTm = +19.5°C), blocking viral RNA dimerization .
b. Ribosome Binding
- Mechanism : Binds to 16S rRNA, inducing codon misreading and inhibiting protein synthesis .
- Key Interactions :
Stability and Degradation
- pH Sensitivity : Degrades under acidic conditions (pH < 3), leading to cleavage of glycosidic bonds.
- Thermal Stability : Stable up to 100°C in neutral aqueous solutions .
Key Structural Features Influencing Reactivity
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Lividomycin A has a variety of applications across different fields:
- Chemistry : It serves as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomal RNA. Researchers utilize it to understand the structure-activity relationships within this class of antibiotics .
- Biology : The compound is instrumental in investigating bacterial resistance mechanisms. Studies focus on how bacteria develop resistance to aminoglycosides, which can inform the design of new antibiotics .
- Medicine : this compound is used in treating bacterial infections, particularly those caused by resistant strains. Its efficacy against multidrug-resistant bacteria positions it as a potential therapeutic agent in clinical settings .
- Industry : In pharmaceutical manufacturing, this compound is used as a reference standard in quality control processes for other aminoglycoside antibiotics .
Respiratory Infections
In a clinical study involving 15 patients with refractory bronchiectasis, 73.3% exhibited positive responses to this compound at a dosage of 1 g/day over one week. Outcomes included good cures in five patients and fair cures in six patients .
In Vitro Susceptibility Testing
A study demonstrated the enzymatic inactivation of this compound by resistant strains of Staphylococcus aureus. The research highlighted the role of specific enzymes that phosphorylate this compound, leading to resistance .
Wirkmechanismus
Lividomycin A is part of the neomycin family of aminoglycosides, which includes compounds such as paromomycin, neomycin B, and ribostamycin. These compounds share a central 2-deoxystreptamine core with various sugar attachments . Compared to other aminoglycosides like kanamycin and gentamicin, which have different substitution patterns on the 2-deoxystreptamine core, this compound exhibits unique binding interactions with bacterial ribosomes .
Vergleich Mit ähnlichen Verbindungen
- Paromomycin
- Neomycin B
- Ribostamycin
- Kanamycin
- Gentamicin
Lividomycin A’s unique structural features and broad-spectrum activity make it a valuable compound for scientific research and potential therapeutic applications.
Biologische Aktivität
Lividomycin A is a naturally occurring aminoglycoside antibiotic that has garnered attention for its unique structural properties and biological activity, particularly against various bacterial pathogens. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is characterized by its complex structure, comprising five covalently linked rings. This structural complexity contributes to its unique binding interactions with bacterial ribosomes, distinguishing it from other aminoglycosides. The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including Mycobacterium tuberculosis.
This compound primarily exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to other aminoglycosides but is influenced by its specific structural features.
Binding Interactions
Research indicates that this compound interacts weakly with the antibiotic kinase APH(2″)-Ia, which is involved in aminoglycoside resistance. The binding mode of this compound is non-canonical, allowing it to occupy multiple conformations within the active site of the enzyme. This flexibility may contribute to its reduced susceptibility to phosphorylation, a common mechanism of aminoglycoside inactivation .
Biological Activity Data
The biological activity of this compound has been evaluated through various studies. Below is a summary table highlighting its effectiveness against different bacterial strains.
Study on Antimicrobial Efficacy
A study conducted by Kobayashi et al. assessed the in vitro and in vivo efficacy of this compound against various clinical isolates of Mycobacterium tuberculosis. The results demonstrated that this compound had potent activity against resistant strains, suggesting its potential as a therapeutic agent in tuberculosis treatment .
Structural Analysis
A structural analysis revealed that this compound's binding interactions with RNA fragments modeling the bacterial ribosome were crucial for its antibacterial activity. The study highlighted how specific modifications in the compound could enhance or diminish its binding affinity and overall effectiveness .
Research Findings
- Resistance Mechanisms : Investigations into resistance mechanisms have shown that certain bacterial enzymes can phosphorylate aminoglycosides, leading to their inactivation. However, this compound exhibits a lower rate of phosphorylation due to its unique binding characteristics .
- Selectivity and Toxicity : The selectivity of this compound for bacterial ribosomes over human mitochondrial ribosomes is critical for minimizing ototoxicity—a common side effect associated with aminoglycosides. Studies suggest that modifications affecting this selectivity could lead to safer antibiotic options .
- Modification Studies : Research into derivatives of this compound has indicated that certain modifications can significantly reduce antibacterial activity. For instance, both 5”-deoxy- and 5”-amino-5”-deoxy-lividomycin A showed decreased effectiveness compared to the parent compound .
Eigenschaften
CAS-Nummer |
36441-41-5 |
---|---|
Molekularformel |
C29H55N5O18 |
Molekulargewicht |
761.8 g/mol |
IUPAC-Name |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |
InChI-Schlüssel |
DBLVDAUGBTYDFR-SWMBIRFSSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lividomycin; Antibiotic SF 767 A; SF 767 A; SF-767 A; SF767 A; Antibiotic 503-2; Lividomicina; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.